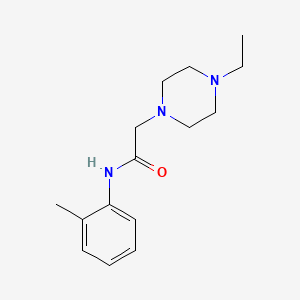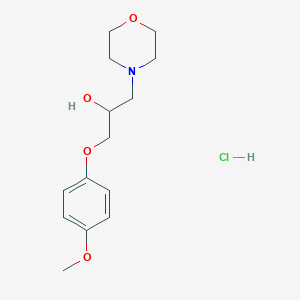
N-(3,5-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide, also known as DM-BZP, is a piperazine derivative that possesses psychoactive properties. The compound is structurally similar to benzylpiperazine (BZP), a recreational drug that was popular in the early 2000s. DM-BZP has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
N-(3,5-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide acts on the central nervous system by inhibiting the reuptake of dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in increased neurotransmission. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the blockade of dopamine and serotonin transporters.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperthermia. Additionally, it has been shown to have anxiolytic effects, as mentioned previously. This compound has also been shown to have some effects on the cardiovascular system, including an increase in heart rate and blood pressure.
实验室实验的优点和局限性
N-(3,5-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have a range of effects on the central nervous system. However, there are also some limitations to its use. One limitation is that it has not been extensively studied in humans, so its effects on human physiology are not well understood. Additionally, this compound has been shown to have some toxic effects in animal studies, so caution should be exercised when using it in research.
未来方向
There are several potential future directions for research involving N-(3,5-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide. One area of interest is its potential use as a treatment for neurological disorders such as Parkinson's disease and depression. Additionally, further research could be conducted to better understand its mechanism of action and its effects on human physiology. Finally, this compound could be used as a tool to study the neurobiology of anxiety disorders, which could lead to the development of new treatments for these conditions.
合成方法
N-(3,5-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of piperazine with 3,5-dimethylbenzoyl chloride followed by the addition of 2-methylbenzylamine. The resulting product is then purified by recrystallization.
科学研究应用
N-(3,5-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been studied for its potential use as a research tool in neuroscience. It has been shown to act as a dopamine and serotonin reuptake inhibitor, which could have implications for the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, this compound has been shown to have anxiolytic effects in animal models, suggesting that it could be useful in the study of anxiety disorders.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-12-17(2)14-20(13-16)22-21(25)24-10-8-23(9-11-24)15-19-7-5-4-6-18(19)3/h4-7,12-14H,8-11,15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAKGTZTRSHIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5371524.png)

![4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-1,2-phenylene diacetate](/img/structure/B5371541.png)
![1-[(1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5371548.png)
![3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5371549.png)

![ethyl 3-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5371559.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B5371573.png)
![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5371580.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5371598.png)
![{1-[(2,6,8-trimethylquinolin-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5371612.png)


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5371630.png)